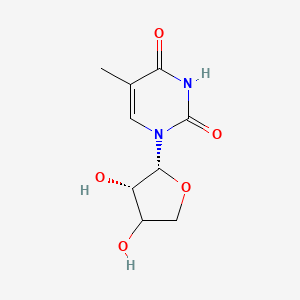
SARS-CoV-2-IN-42
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-42 is a compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of molecules being investigated for their ability to inhibit the replication and spread of the virus responsible for the COVID-19 pandemic.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-42 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the creation of the core molecular framework, often through cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and stability. This can involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
For large-scale production, the synthesis of this compound is optimized to maximize yield and minimize costs. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are fine-tuned.
Use of Catalysts: Catalysts may be employed to increase reaction rates and selectivity.
Automation and Continuous Flow Techniques: These methods enhance efficiency and scalability.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-42 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
SARS-CoV-2-IN-42 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers investigate its interactions with biological molecules to understand its inhibitory effects on SARS-CoV-2.
Medicine: The compound is explored for its potential as an antiviral drug, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: It serves as a lead compound in the development of new antiviral agents and diagnostic tools.
作用機序
SARS-CoV-2-IN-42 exerts its effects by targeting specific molecular pathways involved in the replication of SARS-CoV-2. The compound binds to key viral proteins, inhibiting their function and preventing the virus from replicating. This includes:
Inhibition of Viral Enzymes: The compound targets enzymes essential for viral replication, such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp).
Disruption of Viral Entry: It may interfere with the virus’s ability to enter host cells by binding to the spike protein or host cell receptors like ACE2.
類似化合物との比較
Similar Compounds
Remdesivir: An antiviral drug that also targets viral RNA polymerase.
Favipiravir: Another antiviral that inhibits RNA polymerase.
Hydroxychloroquine: A compound with different mechanisms but used in COVID-19 treatment.
Uniqueness
SARS-CoV-2-IN-42 is unique due to its specific binding affinity and inhibitory effects on multiple viral targets, making it a promising candidate for further development. Its ability to target both viral replication and entry pathways sets it apart from other compounds.
特性
分子式 |
C20H20O7 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
(2Z)-6-(methoxymethoxy)-2-[[4-methoxy-2-(methoxymethoxy)phenyl]methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C20H20O7/c1-22-11-25-15-6-7-16-18(10-15)27-19(20(16)21)8-13-4-5-14(24-3)9-17(13)26-12-23-2/h4-10H,11-12H2,1-3H3/b19-8- |
InChIキー |
NMDSOJKVLDUMAF-UWVJOHFNSA-N |
異性体SMILES |
COCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OCOC)/O2 |
正規SMILES |
COCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OCOC)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)
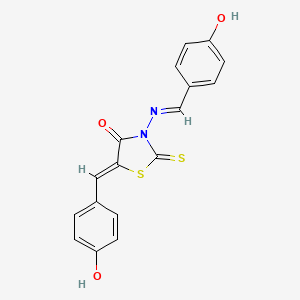
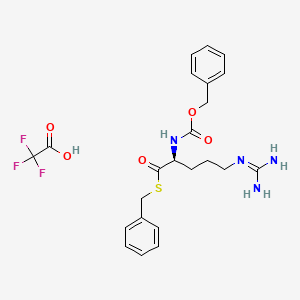
![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B12395222.png)
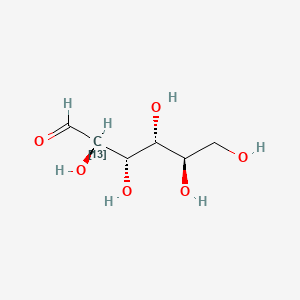
![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
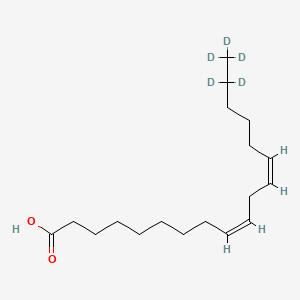
![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)
